molecular formula C4H9N B142157 Pyrrolidine-2,2,3,3,4,4,5,5-d8 CAS No. 212625-79-1

Pyrrolidine-2,2,3,3,4,4,5,5-d8

Cat. No. B142157
M. Wt: 79.17 g/mol
InChI Key: RWRDLPDLKQPQOW-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine derivatives are a significant class of compounds due to their presence in various bioactive molecules and pharmaceutical agents. The papers provided discuss several pyrrolidine derivatives and their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in several studies. Paper presents a facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones with high yield and excellent enantiopurity. This method could potentially be adapted for the synthesis of deuterated pyrrolidine derivatives. Paper describes an enantioselective synthesis of cis-2,5-disubstituted pyrrolidine, which is a core scaffold for certain agonists, using an enzymatic reduction and subsequent hydrogenation. Paper reports the enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidines from serine, involving a tandem Wittig-Michael reaction. Paper outlines a three-step synthesis of (S)-2-(diphenylmethyl)pyrrolidine, which could be relevant for the synthesis of chiral pyrrolidine derivatives. Lastly, paper discusses the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, a process that might be applicable to the functionalization of deuterated pyrrolidines.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their chemical and biological function. Paper confirms the all-cis configuration of fully substituted pyrrolidines through X-ray analysis. Paper provides a comprehensive structural analysis of a pyrrolidine derivative using X-ray diffraction and DFT calculations, which could be informative for understanding the structural aspects of deuterated pyrrolidines.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, which are essential for their application in synthesis and drug design. Paper describes the synthesis of pyrrolopyridines through a novel condensation reaction, which may be relevant for the functionalization of pyrrolidine rings. Paper details a one-pot synthesis of fluorescent pyrrolopyridines and related compounds, which could be of interest for the development of pyrrolidine-based fluorescent probes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their structure and substituents. Paper discusses the synthesis and properties of polymers containing a pyrrolopyrrole dione unit, which exhibit strong fluorescence and solubility in organic solvents. These properties could be compared to those of deuterated pyrrolidines to understand the effects of deuteration. Paper presents a class of soluble conjugated polymers with a stable oxidized state, which could be relevant for the design of pyrrolidine-based electronic materials.

Scientific Research Applications

Pyrrolidine Synthesis

Pyrrolidines, including Pyrrolidine-2,2,3,3,4,4,5,5-d8, are important heterocyclic organic compounds with significant biological effects, making them valuable in medicine, industry (as dyes or agrochemical substances), and in the synthesis of other complex molecules. The study of pyrrolidines chemistry, including synthesis methods like [3+2] cycloadditions, is crucial for advancing science in these areas. For example, a study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in such cycloadditions, highlighting their potential for application under mild conditions in various chemical processes (Żmigrodzka et al., 2022).

Biological Activity

Pyrrolidine derivatives, including the Pyrrolidine-2,2,3,3,4,4,5,5-d8, are studied for their broad spectrum of pharmacological properties. This includes their use as analgesic and sedative agents, and their potential in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities. A review by Wójcicka and Redzicka (2021) provides insights into the biological activity of pyrrolidine derivatives, emphasizing the importance of developing new compounds containing this scaffold for various therapeutic applications (Wójcicka & Redzicka, 2021).

Asymmetric Synthesis and Catalysis

Pyrrolidine-2,2,3,3,4,4,5,5-d8 has applications in asymmetric synthesis and catalysis, particularly in the formation of complex poly-heterocyclic pyrrolidines. Its potential as a ligand for first-row transition-metal catalysts is significant, as demonstrated by research into new methods for accessing complex pyrrolidines from simple materials, such as the study by Otero-Fraga et al. (2017), which underscores the importance of pyrrolidines in organic synthesis and catalysis (Otero-Fraga et al., 2017).

Natural Product Synthesis

Pyrrolidine structures are integral to many bioactive natural products and drugs. Innovative strategies for synthesizing multisubstituted pyrrolidines, as discussed in research by Li, Ye, and Zhang (2018), highlight the role of pyrrolidine derivatives in the efficient and diverse synthesis of natural product analogues, leveraging methods like cycloaddition and annulation (Li, Ye, & Zhang, 2018).

Pharmaceutical and Medicinal Chemistry

The versatility of pyrrolidines, including isotopically labeled variants like Pyrrolidine-2,2,3,3,4,4,5,5-d8, extends to pharmaceutical and medicinal chemistry. Their role in constructing functionalized pyrrolidine rings, crucial for pharmaceutical candidates and natural compounds, is evident in studies focusing on their synthesis and potential medicinal applications, such as the work by En et al. (2014) on constructing functionalized pyrrolidines (En et al., 2014).

Safety And Hazards

Pyrrolidine-2,2,3,3,4,4,5,5-d8 is classified as a highly flammable liquid and vapour . It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Pyrrolidine-2,2,3,3,4,4,5,5-d8, as a labelled analogue of Pyrrolidine, could be used in the synthesis of a wide range of pharmaceutical compounds . Given the versatility of the pyrrolidine scaffold in drug discovery , it is likely that Pyrrolidine-2,2,3,3,4,4,5,5-d8 and its derivatives will continue to be of interest in the development of new therapeutic agents.

properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriopyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRDLPDLKQPQOW-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(NC1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479975
Record name Pyrrolidine-2,2,3,3,4,4,5,5-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-2,2,3,3,4,4,5,5-d8

CAS RN

212625-79-1
Record name Pyrrolidine-2,2,3,3,4,4,5,5-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 212625-79-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine-2,2,3,3,4,4,5,5-d8
Reactant of Route 2
Pyrrolidine-2,2,3,3,4,4,5,5-d8
Reactant of Route 3
Pyrrolidine-2,2,3,3,4,4,5,5-d8
Reactant of Route 4
Pyrrolidine-2,2,3,3,4,4,5,5-d8
Reactant of Route 5
Pyrrolidine-2,2,3,3,4,4,5,5-d8
Reactant of Route 6
Pyrrolidine-2,2,3,3,4,4,5,5-d8

Citations

For This Compound
1
Citations
J Gaudioso, LJ Lauhon, W Ho - Physical review letters, 2000 - APS
A new mechanism for negative differential resistance (NDR) has been discovered and involves a single molecule in the junction of a scanning tunneling microscope. The NDR was …
Number of citations: 254 journals.aps.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.